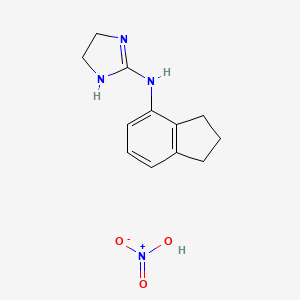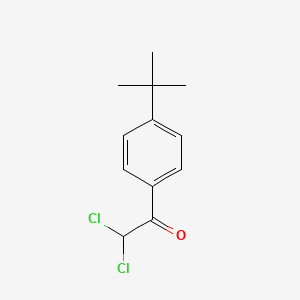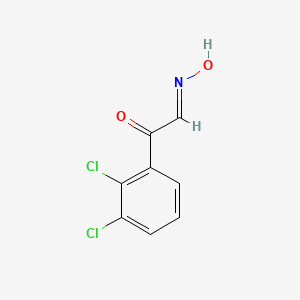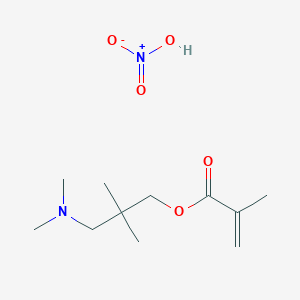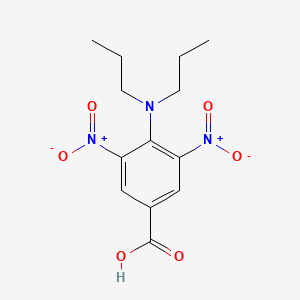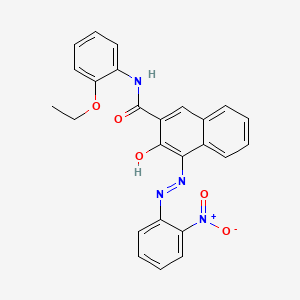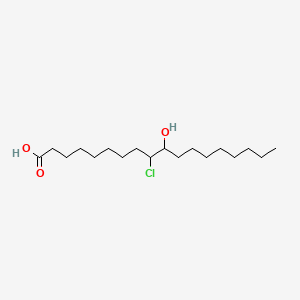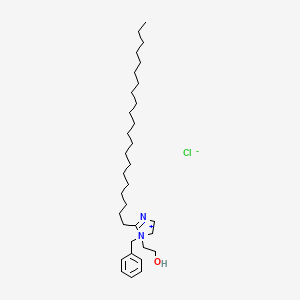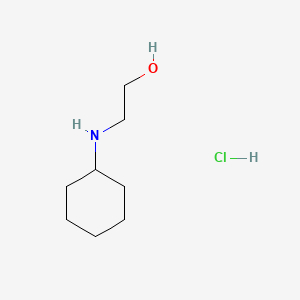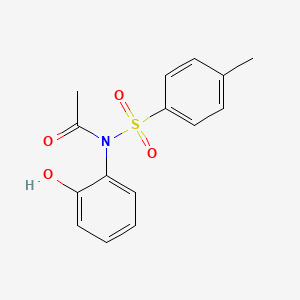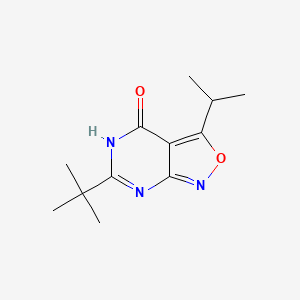
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- is a heterocyclic compound that features both isoxazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted isoxazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate specific pathways, leading to desired biological outcomes. For instance, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Isoxazolo(3,4-d)pyrimidin-4(1H)-one derivatives
- Pyrimidine-based heterocycles
- Isoxazole-containing compounds
Uniqueness
Isoxazolo(3,4-d)pyrimidin-4(1H)-one, 6-(1,1-dimethylethyl)-3-(1-methylethyl)- stands out due to its unique combination of isoxazole and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
38897-15-3 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-tert-butyl-3-propan-2-yl-5H-[1,2]oxazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H17N3O2/c1-6(2)8-7-9(15-17-8)13-11(12(3,4)5)14-10(7)16/h6H,1-5H3,(H,13,14,15,16) |
InChI Key |
FFNWKRYKSXEVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=O)NC(=NC2=NO1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)
